molecular formula C13H12BrNO2S B7751065 Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B7751065
M. Wt: 326.21 g/mol
InChI Key: LCOCBIMZTDCOLO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The compound’s ability to form hydrogen bonds and interact with enzymes or receptors is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecular structures.

Properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCBIMZTDCOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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